Ambunol

Description

Contextualization within Synthetic Compound Development Research

Within the broader landscape of synthetic compound development, Ambunol is recognized as a synthetic antioxidant. ejmr.org The development of synthetic inhibitors with low toxicity has been explored as a means to potentially compensate for deficiencies in natural antioxidants within tumor cells. archive.org this compound is one such compound that has demonstrated significant activity in this context. archive.org The synthesis and characterization of compounds like this compound for potential biomedical applications necessitate a multidisciplinary approach, integrating advancements in areas such as artificial intelligence, biomedical polymers, semantic features analysis, and biomedical relation extraction. ontosight.ai

Historical Perspective on Early Investigations of this compound

Early investigations into this compound date back several decades, where it was studied for its biological effects. Research from the Soviet Union in the 1960s explored the effect of this compound on the resistance of organisms to oxygen deficiency, particularly in the context of aviation and space flight. nasa.govnasa.gov These studies established that the administration of antioxidants, including this compound, resulted in a delayed onset of respiration stoppage in tested animals. nasa.gov Furthermore, this compound was investigated for its potential antiradiation properties. Studies involving mice irradiated with gamma rays showed that this compound, administered intramuscularly or intraperitoneally, influenced the development of radiation syndrome. dtic.mil Research also indicated a lighter course of radiation sickness and more rapid restoration of bone marrow and peripheral blood elements in treated animals compared to controls. dtic.mil this compound was also listed in the context of compounds studied for their potential antitumor properties, specifically for their ability to inhibit dehydrases and cytochrome oxidase, suppress glycolysis, interrupt respiration and phosphorylation in mitochondria, alter the total antioxidant activity of lipids, and disrupt the life cycle and mitotic activity of tumor cells. archive.org

Current Research Landscape and Emerging Directions for this compound

Current research into this compound and related compounds remains ongoing, with studies focusing on synthesis, characterization, and biological evaluation. ontosight.ai The compound is included in databases such as ChEMBL, highlighting continued interest in its potential biological activities. ontosight.ai While specific applications of this compound are not extensively documented, its structural features, including the phenol (B47542) group known for antioxidant activity and the bis(2-hydroxyethyl)amino moiety, suggest potential for investigation into protective or therapeutic effects in various diseases. ontosight.ai The challenges in synthesizing and characterizing this compound for biomedical applications point towards emerging directions involving advanced techniques like AI and the development of degradable biomedical polymers to address issues like bioaccumulation and toxicity associated with conventional polymers. ontosight.ai Additionally, recent environmental clearance documents indicate the production of 4-Aminobutanol, a related compound, on a significant scale, suggesting ongoing industrial or research interest in this class of chemicals. ecmpcb.inecmpcb.inecmpcb.in

Below is a table summarizing some early research findings related to this compound's effects:

| Study Context | Organism | Administration Route | Observed Effects |

| Resistance to Oxygen Deficiency | Animals | Not specified | Delayed respiration stoppage. nasa.gov |

| Antiradiation (Gamma Irradiation) | Mice | I.M. or I.P. | Influenced development of radiation syndrome; lighter course of sickness; more rapid restoration of bone marrow and peripheral blood elements. dtic.mil |

| Antitumor Properties | Not specified | Not specified | Inhibition of dehydrases and cytochrome oxidase; suppression of glycolysis; interruption of respiration and phosphorylation; altered lipid antioxidant activity; disrupted tumor cell cycle. archive.org |

Note: The data in this table is derived from historical studies and should be interpreted within that context.

Structure

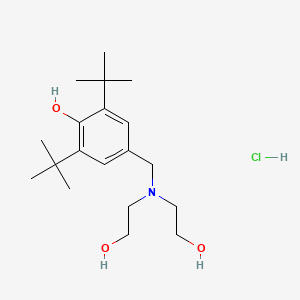

2D Structure

Properties

CAS No. |

2226-97-3 |

|---|---|

Molecular Formula |

C19H34ClNO3 |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

4-[[bis(2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol;hydrochloride |

InChI |

InChI=1S/C19H33NO3.ClH/c1-18(2,3)15-11-14(13-20(7-9-21)8-10-22)12-16(17(15)23)19(4,5)6;/h11-12,21-23H,7-10,13H2,1-6H3;1H |

InChI Key |

BUWGUBMERKAKGY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO.Cl |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(CCO)CCO.Cl |

Other CAS No. |

2226-97-3 |

Synonyms |

ambunol |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Ambunol and Its Analogues

Retrosynthetic Analysis and Key Precursor Chemistry for Ambunol

Specific retrosynthetic analyses for this compound were not identified in the search results. Retrosynthetic analysis is a common strategy in organic chemistry to design synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comyoutube.com Applying this principle to this compound's structure, which contains a highly substituted phenol (B47542) ring and a Mannich-type base substituent, would involve disconnecting key bonds to identify potential precursors. Given the 2,6-di-tert-butylphenol (B90309) core and the aminomethyl substitution at the 4-position, a Mannich reaction on a substituted phenol is a plausible retrosynthetic step, suggesting a substituted phenol, formaldehyde, and a bis(2-hydroxyethyl)amine as potential precursors. However, without specific documented synthetic routes for this compound, this remains a hypothetical application of retrosynthetic principles.

Diverse Synthetic Pathways to this compound: Comparative Methodologies

Information on diverse synthetic pathways specifically for this compound or comparative studies of different methodologies for its synthesis were not found. While the concept of exploring diverse synthetic routes is fundamental in organic chemistry to optimize yield, purity, and efficiency beilstein-journals.orgmdpi.comnih.govnih.govnih.gov, details regarding multiple reported pathways for this compound are absent in the search results.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound was not specifically mentioned in the search results. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iitj.ac.insphinxsai.com This includes using environmentally friendly solvents, reducing waste, and employing energy-efficient methods. iitj.ac.insphinxsai.comnih.govresearchgate.net While there is a growing focus on green chemistry in the broader field of organic synthesis iitj.ac.insphinxsai.comscranton.edunih.govresearchgate.net, its specific implementation in this compound synthesis research is not detailed in the provided information.

Stereochemical Control and Regioselectivity in this compound Synthesis Research

Details regarding stereochemical control and regioselectivity specifically in the synthesis of this compound were not found. Stereoselective synthesis focuses on controlling the spatial arrangement of atoms in a molecule, which is crucial for compounds with chiral centers or defined stereoisomers whiterose.ac.ukbeilstein-journals.orgrsc.orgnih.govbeilstein-journals.org. Regioselectivity concerns the preference for bond formation at a specific atom in a molecule rsc.orgnih.govrsc.orgnih.govresearchgate.net. Given the structure of this compound, particularly the potential for isomer formation during the introduction of the aminomethyl group, regiochemical control would be a relevant consideration in its synthesis. However, specific research findings on achieving such control for this compound are not present in the search results.

Synthesis of this compound Derivatives and Structurally Related Compounds for Structure-Activity Relationship (SAR) Studies

While this compound is noted as being of interest in pharmacology and medicinal chemistry, and research into related compounds is ongoing ontosight.ai, specific details on the synthesis of this compound derivatives for dedicated Structure-Activity Relationship (SAR) studies were not found. SAR studies involve synthesizing a series of compounds with slight structural variations to understand how these changes affect biological activity nih.govrsc.orgresearchgate.nete3s-conferences.orgrsdjournal.org. Although the general principle of synthesizing derivatives for SAR is a standard practice in drug discovery nih.govrsc.orgresearchgate.nete3s-conferences.orgrsdjournal.org, its specific application to this compound and the synthesis of its derivatives for this purpose are not detailed in the provided snippets.

Compound Names and PubChem CIDs

Advanced Spectroscopic and Chromatographic Techniques for Ambunol Research

High-Resolution Mass Spectrometry (HRMS) in Structural Elucidation of Ambunol and Potential Metabolites

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds and their metabolites. nih.govmdpi.com Unlike unit mass resolution mass spectrometry, HRMS provides the exact mass of an ion with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental composition. nih.govresearchgate.net For this compound, an HRMS instrument like a Time-of-Flight (ToF) or Orbitrap analyzer can measure its molecular ion's mass-to-charge ratio (m/z) to several decimal places. This precise mass is then used to generate a unique molecular formula, a critical first step in structure determination. mdpi.com

Furthermore, HRMS is invaluable for identifying potential metabolites of this compound in biological systems. Metabolites are products of the body's enzymatic processes on a foreign compound. Common metabolic transformations include oxidation (e.g., hydroxylation), reduction, hydrolysis, and conjugation (e.g., glucuronidation, sulfation). These transformations result in predictable mass shifts from the parent drug. By analyzing biological samples (such as plasma or urine) with techniques like LC-HRMS and comparing the exact masses of detected compounds to the theoretical masses of potential this compound metabolites, researchers can identify these modified structures. mdpi.com Tandem MS (MS/MS) experiments on these metabolite ions can further confirm their structure by analyzing their fragmentation patterns. nih.gov

Table 1: Hypothetical HRMS Data for this compound and its Potential Metabolites

| Compound | Hypothetical Molecular Formula | Metabolic Transformation | Theoretical Exact Mass (m/z) [M+H]⁺ | Observed Exact Mass (m/z) [M+H]⁺ | Mass Accuracy (ppm) |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₄O₂ | Parent Compound | 167.1067 | 167.1065 | -1.2 |

| Hydroxy-Ambunol | C₁₀H₁₄O₃ | Hydroxylation (+O) | 183.1016 | 183.1019 | 1.6 |

| This compound Glucuronide | C₁₆H₂₂O₈ | Glucuronidation (+C₆H₈O₆) | 343.1387 | 343.1384 | -0.9 |

| This compound Sulfate | C₁₀H₁₄O₅S | Sulfation (+SO₃) | 247.0635 | 247.0638 | 1.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of individual atoms (specifically nuclei like ¹H and ¹³C) and their connectivity.

For the structural analysis of this compound, a series of NMR experiments are typically performed:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their integration gives their relative ratios. The ¹³C NMR spectrum shows the number of unique carbon atoms. The chemical shifts (δ) in both spectra provide clues about the electronic environment and functional groups. mdpi.commdpi.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish connectivity. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. researchgate.net

Beyond structure, NMR is used for conformational analysis. The magnitude of coupling constants (³J) between protons can be related to the dihedral angle between them via the Karplus equation, helping to define the molecule's shape. mdpi.com Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) identify protons that are close in space, even if not directly bonded, providing key insights into the molecule's preferred 3D arrangement (conformation) in solution. csic.es

Purity assessment is another critical application. The presence of unexpected signals in a high-resolution ¹H NMR spectrum can indicate the presence of impurities. By integrating the signals of this compound against those of the impurities, their relative quantities can be determined.

Table 2: Representative Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 | 155.2 | - | - |

| 2 | 115.8 | 6.85 (d, 8.5) | C-4, C-6 |

| 3 | 121.5 | 7.10 (dd, 8.5, 2.1) | C-1, C-5 |

| 4 | 130.1 | - | - |

| 5 | 118.9 | 6.95 (d, 2.1) | C-1, C-3 |

| 6 | 148.3 | - | - |

| 7 (CH₂) | 72.4 | 4.05 (t, 6.5) | C-4, C-8 |

| 8 (CH₂) | 31.7 | 1.80 (m) | C-7, C-9, C-10 |

| 9 (CH₂) | 19.2 | 1.45 (m) | C-8, C-10 |

| 10 (CH₃) | 14.0 | 0.95 (t, 7.4) | C-8, C-9 |

Advanced Chromatographic Separations (e.g., LC-MS/MS, GC-MS) in Complex Research Matrices for this compound

Detecting and quantifying a specific compound like this compound within a complex biological matrix (e.g., blood, plasma, tissue homogenate) presents a significant analytical challenge due to the presence of countless other endogenous substances. uab.edunih.gov Advanced chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for quantifying small molecules in biological fluids. nih.govresearchgate.net The process involves:

Sample Preparation: this compound is extracted from the matrix, often through protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. The sample travels through a column packed with a stationary phase, and a liquid mobile phase separates this compound from other components based on its physicochemical properties (e.g., polarity).

MS/MS Detection: As this compound elutes from the column, it is ionized (e.g., by electrospray ionization, ESI) and enters a tandem mass spectrometer (often a triple quadrupole). In Selected Reaction Monitoring (SRM) mode, the first quadrupole selects the molecular ion of this compound (precursor ion), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment ion (product ion). This precursor-to-product transition is highly specific to this compound, providing excellent selectivity and sensitivity for quantification, even at very low concentrations. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS is a powerful alternative. If this compound is not sufficiently volatile, it may require chemical derivatization to increase its volatility before injection into the GC system. Separation occurs in a long capillary column based on the compound's boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection.

Table 3: Illustrative LC-MS/MS Method Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| LC System | UPLC System |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | m/z 167.1 → 121.1 |

| Collision Energy | 15 eV |

X-ray Crystallography for Crystalline Structure Determination of this compound

While NMR determines the structure of a molecule in solution, X-ray crystallography provides the precise atomic and molecular structure in the solid, crystalline state. wikipedia.orgnih.gov This technique is considered the gold standard for determining the absolute three-dimensional arrangement of atoms, providing definitive information on bond lengths, bond angles, and stereochemistry. youtube.com

The process involves several key steps:

Crystallization: A highly purified sample of this compound must be grown into a single, high-quality crystal. This is often the most challenging step.

X-ray Diffraction: The crystal is mounted in an X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots, which is recorded on a detector. nih.govyoutube.com

Structure Solution: The intensities and positions of the diffraction spots are mathematically analyzed to generate an electron density map of the molecule.

Model Building and Refinement: An atomic model of this compound is built into the electron density map and computationally refined to best fit the experimental data.

The final output is a highly detailed 3D model of this compound as it exists in the crystal lattice, which can reveal subtle structural features and intermolecular interactions (like hydrogen bonding) that stabilize the crystal packing.

Table 4: Typical Crystallographic Data Parameters for a Small Molecule like this compound

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₀H₁₄O₂ |

| Formula Weight | 166.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.5° |

| Volume | 845.6 ų |

| Z (Molecules per unit cell) | 4 |

| Resolution | 0.85 Å |

| R-factor | 0.045 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research of this compound

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of a molecule. epequip.comspectroscopyonline.com Since different chemical bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, these methods provide a "fingerprint" spectrum that is useful for identifying the functional groups present in this compound. youtube.comlibretexts.org

FT-IR Spectroscopy: Measures the absorption of infrared light by the molecule. It is particularly sensitive to polar bonds, making it excellent for detecting groups like hydroxyl (-OH) and carbonyl (C=O). researchgate.net

Raman Spectroscopy: Measures the inelastic scattering of laser light. It is highly sensitive to non-polar, symmetric bonds, such as C=C and C-S bonds, making it complementary to FT-IR. spectroscopyonline.comresearchgate.net

Beyond functional group identification, these techniques are powerful tools for studying polymorphism—the ability of a compound to exist in multiple different crystal forms. Different polymorphs of this compound will have distinct arrangements of molecules in their crystal lattices. These differences in packing and intermolecular interactions can lead to subtle but measurable shifts in the vibrational frequencies, particularly in the low-frequency (terahertz) region of the spectrum. nih.gov This makes vibrational spectroscopy a key method for identifying and distinguishing between different solid-state forms of a compound.

Table 5: Characteristic Vibrational Frequencies for Functional Groups Potentially in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H (Alcohol/Phenol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong | Strong |

| C-O (Alcohol/Phenol) | Stretching | 1000 - 1260 | Strong | Weak-Medium |

Computational Chemistry and in Silico Modeling of Ambunol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions of Ambunol

A comprehensive search of scientific literature did not yield specific studies that have applied quantum mechanical calculations to this compound. Therefore, detailed data on its electronic structure, such as HOMO-LUMO energy gap, dipole moment, and atomic charges derived from QM methods, are not available. Such calculations would be valuable in predicting its chemical reactivity, potential sites for metabolic transformation, and its ability to participate in various types of chemical reactions.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery and pharmacology, MD simulations provide insights into how a ligand, such as this compound, might interact with a biological macromolecule, like a protein or a nucleic acid. drugdesign.orgnih.gov These simulations can reveal the stability of the ligand-macromolecule complex, conformational changes induced by binding, and the key intermolecular interactions that govern the binding process. nih.gov

Specific molecular dynamics simulation studies focusing on the interaction of this compound with biological macromolecules have not been reported in the reviewed literature. Consequently, there is no available data on the dynamic behavior of this compound within the binding site of any specific protein or other biological target.

Docking Studies and Ligand-Protein Interaction Prediction for Potential this compound Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govyoutube.com This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a small molecule with the active site of a target protein. mdpi.comembopress.org The results of docking studies can help identify potential biological targets for a compound and guide the design of more potent and selective analogs. nih.gov

There are no publicly available research articles detailing molecular docking studies performed with this compound against any specific biological targets. As a result, predictions of its binding affinity, preferred binding poses, and key molecular interactions with any protein are not available.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting this compound Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activities or properties. nih.gov Once validated, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

A search of the relevant literature did not uncover any QSAR or QSPR studies that have been developed for this compound or a series of its analogs. Therefore, there are no predictive models available to estimate its biological activities based on its chemical structure.

Cheminformatics Approaches in this compound Analog Design and Virtual Screening

Cheminformatics combines computational methods to analyze and manage large sets of chemical data. nih.gov In drug discovery, cheminformatics tools are used for a variety of tasks, including the design of compound libraries, virtual screening to identify potential hits from large databases, and the design of new analogs with improved properties. nih.govmdpi.comyoutube.com Virtual screening, in particular, is a cost-effective method to prioritize compounds for experimental testing. mdpi.comnih.gov

No published studies were found that have utilized cheminformatics approaches specifically for the design of this compound analogs or for the virtual screening of compound libraries to identify molecules with similar structures or predicted activities.

Mechanistic Investigations of Ambunol S Biological Activities at the Molecular and Cellular Level

Elucidation of Ambunol's Antioxidant Mechanisms: Radical Scavenging and Redox Modulation Studies

No studies were identified that specifically elucidate the antioxidant mechanisms of this compound. Consequently, there is no available data on its capacity for radical scavenging or its potential effects on cellular redox modulation. Research detailing its performance in standard antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ORAC (Oxygen Radical Absorbance Capacity) is absent from the scientific literature.

Table 1: Radical Scavenging and Antioxidant Activity of this compound No data is available for this compound's performance in radical scavenging and antioxidant assays.

| Assay Type | Radical/Oxidant | Metric (e.g., IC₅₀, TEAC) | Result |

|---|---|---|---|

| DPPH Scavenging | DPPH• | IC₅₀ | No data available |

| ABTS Scavenging | ABTS•⁺ | TEAC | No data available |

| Hydroxyl Radical Scavenging | •OH | IC₅₀ | No data available |

| Superoxide Anion Scavenging | O₂⁻ | IC₅₀ | No data available |

| Cellular Antioxidant Activity | ROS | - | No data available |

Anti-inflammatory Pathways Modulated by this compound: Investigation of Signaling Cascades and Inflammatory Mediators

There is no available research on the anti-inflammatory properties of this compound. Information regarding its potential to modulate key inflammatory signaling cascades, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) or MAPK (mitogen-activated protein kinase) pathways, could not be found. Furthermore, there are no reports on its effect on the production or activity of inflammatory mediators like cytokines (e.g., TNF-α, IL-6), chemokines, or prostaglandins.

Table 2: Effect of this compound on Inflammatory Mediators and Signaling Pathways No data is available regarding the anti-inflammatory effects of this compound.

| Target Pathway/Mediator | Cell Line/Model | Method of Measurement | Observed Effect |

|---|---|---|---|

| NF-κB Activation | - | - | No data available |

| MAPK Phosphorylation | - | - | No data available |

| TNF-α Production | - | - | No data available |

| IL-6 Production | - | - | No data available |

| COX-2 Expression | - | - | No data available |

Antimicrobial Action of this compound: Investigation of Cellular Targets and Resistance Mechanisms

A review of scientific databases yielded no information on the antimicrobial activity of this compound. There are no published studies investigating its efficacy against bacteria, fungi, or other microbes. Therefore, details concerning its potential cellular targets, mechanism of action, or any associated microbial resistance mechanisms are unknown.

Table 3: Antimicrobial Spectrum and Potency of this compound No data is available on the antimicrobial properties of this compound.

| Microbial Species | Type | Assay | Metric (e.g., MIC, MBC) | Result |

|---|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Broth Dilution | MIC (µg/mL) | No data available |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Dilution | MIC (µg/mL) | No data available |

| Candida albicans | Fungus | Broth Dilution | MIC (µg/mL) | No data available |

Enzyme Inhibition and Activation Studies by this compound: Kinetic and Binding Analyses

No research could be found detailing the effects of this compound on enzyme activity. There are no available kinetic analyses or binding studies to indicate whether this compound acts as an inhibitor or an activator for any specific enzymes.

Table 4: Enzyme Modulation Profile of this compound No data is available concerning the enzyme modulation activities of this compound.

| Enzyme Target | Type of Modulation | Kinetic Parameter (e.g., Kᵢ, Kₐ) | Binding Affinity (Kₑ) |

|---|---|---|---|

| - | - | - | No data available |

| - | - | - | No data available |

| - | - | - | No data available |

Receptor Modulation Studies with this compound: Ligand-Binding Assays and Functional Readouts (in vitro/cell-based)

There is no information available in the scientific literature regarding the interaction of this compound with any cellular receptors. No ligand-binding assays or functional in vitro studies have been published to determine if this compound acts as an agonist, antagonist, or allosteric modulator for any known receptor.

Table 5: Receptor Interaction Profile of this compound No data is available for this compound's interaction with cellular receptors.

| Receptor Target | Assay Type | Functional Readout | Activity (e.g., Agonist, Antagonist) | Potency (e.g., EC₅₀, IC₅₀) |

|---|---|---|---|---|

| - | Ligand Binding | - | No data available | No data available |

| - | Cell-based Functional | - | No data available | No data available |

Cellular Uptake, Subcellular Localization, and Metabolic Fate of this compound in Preclinical Systems

No preclinical studies on the pharmacokinetics of this compound have been published. Information regarding its cellular uptake mechanisms, subcellular localization, or its metabolic fate in any biological system is currently unavailable.

Table 6: Pharmacokinetic Properties of this compound in Preclinical Systems No data is available on the cellular fate and metabolism of this compound.

| Parameter | System/Cell Line | Method | Finding |

|---|---|---|---|

| Cellular Uptake | - | - | No data available |

| Subcellular Localization | - | - | No data available |

| Major Metabolites | - | - | No data available |

Preclinical Research Paradigms and in Vitro/ex Vivo Biological Evaluation of Ambunol

Organoid and 3D Cell Culture Models for Advanced Mechanistic Studies of Ambunol

Organoid and 3D cell culture models represent a significant advancement over traditional 2D cell cultures by providing a more physiologically relevant environment for studying compound effects. These models mimic the complex architecture and cellular interactions of native tissues and organs, offering a better predictive capacity for in vivo responses.

For this compound, organoids derived from relevant tissues could be utilized to investigate its mechanistic effects in a more complex biological context. For instance, if this compound's target is associated with a specific organ, organoids from that organ can be cultured and exposed to the compound. This allows for the assessment of this compound's impact on tissue-specific functions, cellular differentiation, and complex signaling pathways within a 3D environment.

Studies using organoid and 3D culture models can provide detailed insights into how this compound affects cellular organization, proliferation within a tissue-like structure, and the expression of genes and proteins crucial for organ function. These models are particularly valuable for studying complex biological processes and disease states that are not accurately replicated in 2D cultures.

Data generated from organoid and 3D culture studies can include measurements of organoid size and morphology, cell viability within the 3D structure, differentiation markers, and spatial gene or protein expression patterns. While specific data for this compound in organoid models was not found in the performed searches, these models offer a powerful platform for future investigations into its mechanisms of action in a more physiologically relevant setting.

Isolated Tissue and Organ Perfusion Models for Functional Assessment of this compound's Effects

Isolated tissue and organ perfusion models provide an ex vivo system to evaluate the functional effects of a compound on a specific organ or tissue, free from systemic influences. echemi.comchemblink.com This approach allows researchers to maintain the physiological function of the isolated tissue or organ under controlled conditions and directly assess its response to this compound. echemi.comchemblink.com

For this compound, isolated organ perfusion could be used to study its effects on the function of organs potentially targeted by the compound or involved in its metabolism or excretion. For example, if this compound is intended to affect cardiac function, an isolated perfused heart model could be used to measure changes in heart rate, contractility, and electrical activity upon exposure to this compound. Similarly, isolated liver or kidney perfusion could provide insights into this compound's metabolic fate or its effects on organ-specific functions like bile production or urine formation. chemblink.com

These models allow for precise control of the perfusate composition, flow rate, temperature, and oxygenation, enabling detailed analysis of this compound's direct effects on organ physiology and pharmacology. chemblink.com Data generated can include measurements of physiological parameters specific to the perfused organ, as well as the analysis of tissue samples for biochemical or histological changes. chemblink.com While specific data for this compound in isolated tissue or organ perfusion models was not identified in the performed searches, this methodology is valuable for assessing the functional consequences of compound exposure on intact organs ex vivo.

Development and Application of Animal Models for Proof-of-Concept Mechanistic Studies of this compound

Animal models play a crucial role in preclinical research for conducting proof-of-concept and mechanistic studies of a compound in a complex living system. dtic.mil These models allow for the investigation of this compound's biological effects, pharmacokinetics, and pharmacodynamics in a setting that mimics human physiology more closely than in vitro or ex vivo systems.

For this compound, animal models can be developed to study its effects on specific disease models or biological processes relevant to its intended application. For example, given the reported anticarcinogenic effect and disruption of tumor cells by this compound in in vitro studies, animal models of cancer, such as those involving Ehrlich carcinoma ascites cells in mice, could be used to evaluate its efficacy in reducing tumor growth or progression. Studies in animal models can also provide insights into this compound's effects on enzyme activities and metabolic pathways in a systemic context.

Mechanistic studies in animal models aim to elucidate how this compound interacts with biological targets and pathways in vivo. This can involve assessing biomarkers, analyzing tissue samples for molecular changes, and evaluating physiological responses. While detailed data from comprehensive animal model studies specifically on this compound were not extensively found in the performed searches, a study in mice involving exposure to gamma irradiation mentioned the use of this compound and its effects on Ehrlich carcinoma ascites cells.

Data generated from animal model studies can include measurements of disease progression markers, changes in physiological parameters, histopathological findings, and molecular data such as gene or protein expression in target tissues. These studies are vital for confirming the biological activity observed in vitro and providing evidence of concept before potential clinical translation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ambunol Analogues

Systematic Design and Synthesis of Ambunol Analogues with Varied Substituents

The systematic design of this compound analogues typically involves modifying the core structure, which consists of a 2,6-di-tert-butylphenol (B90309) moiety linked to a bis(2-hydroxyethyl)aminomethyl group. Analogues can be designed by introducing variations at several positions:

Substituents on the Phenol (B47542) Ring: Modifications can be made to the tert-butyl groups (e.g., replacing them with other alkyl or aryl groups, or varying their position) or by adding substituents to the aromatic ring at positions 3 or 5. The presence of tert-butyl groups in the 2 and 6 positions is a notable feature, shared with compounds known for antioxidant properties, such as ionol (2,6-di-tert-butyl-4-methylphenol) semanticscholar.org.

Modifications to the Amino Alcohol Moiety: The bis(2-hydroxyethyl)amino group can be altered by changing the alkyl chain length, introducing different or additional hydroxyl groups, or replacing the hydroxyl groups with other functionalities. The nitrogen atom could also be modified (e.g., by alkylation or forming cyclic structures). General synthetic approaches to aminoalkylated phenols and beta-amino alcohols provide a basis for the synthesis of such analogues unipd.itnih.goviyte.edu.tr.

The synthesis of these analogues would involve established organic chemistry reactions, such as Mannich-type reactions to introduce the aminomethyl group onto the activated phenol ring, or reactions involving epichlorohydrin (B41342) and phenol derivatives followed by reaction with amines to construct the amino alcohol portion nih.gov. While the search results indicate synthetic methods for related structures, specific detailed synthetic schemes for a comprehensive series of this compound analogues with varied substituents were not found in the provided information.

Evaluation of Structural Modifications on this compound's Biological Activity Profiles

This compound has been mentioned in the context of various biological activities, including potential use as an antiradiation agent nih.govresearchgate.netwikidata.org, in chemotherapy of tumors as a bio-antioxidant analog semanticscholar.org, and potentially having antihypertensive or antipsychotic/anti-anxiety properties acs.org. Evaluating the impact of structural modifications on these diverse activity profiles is a key aspect of SAR studies.

Analogue studies would involve testing the synthesized compounds in relevant biological assays corresponding to the observed or hypothesized activities of this compound. For instance, if investigating antiradiation properties, assays measuring protection against radiation-induced damage would be employed. For potential antioxidant activity, assays measuring free radical scavenging or inhibition of lipid peroxidation would be relevant semanticscholar.org. Changes in substituents on the phenol ring or the amino alcohol part could lead to altered potency, efficacy, or even introduce new biological activities. However, specific data detailing the evaluation of how structural modifications to this compound analogues affect their biological activity profiles across these different areas was not available in the search results.

Identification of Key Pharmacophores and Structural Determinants for this compound's Activity

Identifying the key pharmacophores and structural determinants involves correlating the structural features of this compound and its analogues with their observed biological activities. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response.

Based on the structure of this compound, potential pharmacophoric elements could include the phenolic hydroxyl group (relevant for antioxidant activity via hydrogen atom transfer) semanticscholar.org, the tert-butyl groups (influencing steric bulk and lipophilicity), the tertiary amine nitrogen, and the hydroxyl groups on the ethyl chains. Studies on related compounds, such as substituted phenols and amino alcohols, suggest that the position and electronic nature of substituents on the aromatic ring, as well as the nature and position of functional groups on the amino alcohol moiety, can significantly influence activity semanticscholar.orgnih.gov. Without specific SAR data on a series of this compound analogues and their activities, pinpointing the precise key pharmacophores and structural determinants for this compound's various reported activities is speculative based on the provided search results.

Development of SAR Models and Predictive Algorithms for this compound Derivatives

The development of SAR models and predictive algorithms aims to create mathematical or computational models that can predict the biological activity of new, unsynthesized this compound derivatives based on their chemical structure. These models are built using experimental activity data for a series of known analogues and correlating it with various molecular descriptors (e.g., physicochemical properties, structural features).

Common approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, which uses statistical methods to find relationships between molecular descriptors and activity, and pharmacophore modeling, which identifies the spatial arrangement of key features required for activity. These models can guide the design of new analogues with improved properties. While SAR modeling is a standard practice in medicinal chemistry researchgate.net, no specific SAR models or predictive algorithms developed specifically for this compound derivatives were found in the provided search results.

Impact of Structural Changes on Bioavailability and Metabolic Stability in Preclinical Research Models for this compound Analogues

Understanding the impact of structural changes on the bioavailability and metabolic stability of this compound analogues is crucial for their development as potential therapeutic agents. Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation unchanged. Metabolic stability relates to how resistant a compound is to degradation by enzymes, primarily in the liver. Preclinical research models, including in vitro systems (e.g., liver microsomes, hepatocytes, cell lines like Caco-2 for absorption studies) and in vivo animal models, are used to assess these properties unipd.it.

Advanced Analytical Methodologies for Research Applications of Ambunol

Bioanalytical Method Development for Quantification of Ambunol in Research Samples

The quantitative determination of this compound in biological samples from non-human studies is fundamental to understanding its pharmacokinetic profile. A sensitive, selective, and robust bioanalytical method is essential for accurately measuring concentrations in matrices such as plasma, tissue homogenates, and other biological fluids. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and specificity. nih.govrsc.org

Method development begins with optimizing sample preparation to isolate this compound from endogenous interferences. Techniques like protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) are evaluated, with SPE often being selected for its ability to provide cleaner extracts and higher recovery. researchgate.net The chromatographic method is then developed to ensure efficient separation of this compound and its potential metabolites from matrix components. A reversed-phase column, such as a C18, with a gradient elution using mobile phases like acetonitrile and water with formic acid is commonly employed to achieve sharp, symmetrical peaks. nih.govresearchgate.net

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting specific precursor-to-product ion transitions for this compound and an appropriate internal standard (often a stable isotope-labeled version of this compound) to ensure maximum selectivity and quantitative accuracy.

The developed method undergoes rigorous validation according to international guidelines to ensure its reliability. nih.goveuropa.eujetir.org Validation assesses parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govjetir.org

| Validation Parameter | Method | Acceptance Criteria | Result |

|---|---|---|---|

| Linearity (r²) | Seven-point calibration curve | ≥ 0.99 | 0.998 |

| Range | Calibration standards | Defined by linear response | 1 - 1000 ng/mL |

| Lower Limit of Quantitation (LLOQ) | Lowest standard on the curve | Accuracy within ±20%, Precision ≤20% CV | 1 ng/mL |

| Intra-day Accuracy | QC samples (n=5) at 4 levels | Within ±15% of nominal (±20% at LLOQ) | -5.2% to 8.5% |

| Inter-day Accuracy | QC samples (n=5) over 3 days | Within ±15% of nominal (±20% at LLOQ) | -7.8% to 6.3% |

| Intra-day Precision (%CV) | QC samples (n=5) at 4 levels | ≤15% (≤20% at LLOQ) | ≤ 9.1% |

| Inter-day Precision (%CV) | QC samples (n=5) over 3 days | ≤15% (≤20% at LLOQ) | ≤ 11.4% |

Metabolite Profiling and Identification Techniques for this compound in Preclinical Models

Understanding the metabolic fate of this compound is critical for interpreting efficacy and toxicology data from preclinical studies. Metabolite profiling involves the detection, identification, and structural elucidation of molecules formed through biotransformation. nih.gov This process typically uses a combination of in vitro and in vivo models.

In vitro studies are initially performed using systems like liver microsomes and hepatocytes from various species (e.g., rat, dog, monkey, human) to predict metabolic pathways. mdpi.com These systems contain the primary drug-metabolizing enzymes and can reveal likely Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

In vivo studies involve administering this compound to preclinical species, such as rats, and collecting biological samples (plasma, urine, feces) over time. These samples are analyzed to identify the metabolites formed under physiological conditions.

High-resolution mass spectrometry (HRMS), particularly Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is a powerful tool for this purpose. mdpi.com It provides accurate mass measurements of both the parent drug and its metabolites, allowing for the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps pinpoint the site of metabolic modification.

| Metabolite ID | Observed m/z | Mass Shift (Da) | Proposed Biotransformation | Metabolic Phase |

|---|---|---|---|---|

| M1 | [M+H]+ +15.99 | +15.9949 | Hydroxylation | Phase I |

| M2 | [M+H]+ +31.99 | +31.9898 | Di-hydroxylation | Phase I |

| M3 | [M+H]+ -14.02 | -14.0157 | N-demethylation | Phase I |

| M4 | [M+H]+ +176.03 | +176.0321 | Glucuronidation of M1 | Phase II |

| M5 | [M-H]- +79.96 | +79.9568 | Sulfation of M1 | Phase II |

Isotopic Labeling Strategies for Metabolic Pathway Elucidation of this compound

Isotopic labeling is a sophisticated technique used to trace the disposition of a drug and definitively identify its metabolites. nih.govresearchgate.net By replacing one or more atoms in the this compound molecule with a stable, heavier isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), a unique mass signature is created. nih.gov This allows for the unambiguous differentiation of drug-related material from endogenous background ions in mass spectrometry analysis. nih.gov

The choice of isotope and labeling position is critical. Deuterium labeling is often synthetically accessible, but the C-D bond can sometimes be labile. nih.govnih.gov ¹³C labeling is more robust and provides a clear mass shift, making it highly effective for metabolic studies. f1000research.com The strategy often involves administering a mixture (e.g., 1:1) of labeled and unlabeled this compound. All drug-derived metabolites will appear in the mass spectrum as characteristic doublet peaks separated by the mass difference of the incorporated isotopes, simplifying their identification.

These studies are invaluable for constructing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for ensuring that no significant metabolic pathways are overlooked. nih.govnih.gov

| Labeling Strategy | Isotope | Typical Application | Advantage |

|---|---|---|---|

| Deuterium Labeling | ²H (D) | Internal standard for quantitative bioanalysis; preliminary metabolic profiling. | Relatively straightforward synthesis. researchgate.netresearchgate.net |

| Carbon-13 Labeling | ¹³C | Definitive metabolite identification; metabolic flux analysis. frontiersin.org | Chemically stable label; provides a clear mass signature. |

| Nitrogen-15 Labeling | ¹⁵N | Used when this compound contains nitrogen atoms in metabolically stable positions. nih.gov | Useful for tracking nitrogen-containing fragments and metabolites. |

| Dual Labeling | e.g., ¹³C and ¹⁵N | Complex metabolic pathway elucidation; distinguishing between multiple metabolic events on the same molecule. | Provides highly specific mass signatures for complex structural analysis. nih.gov |

High-Throughput Screening (HTS) Assays for Discovery of this compound Modulators

High-throughput screening (HTS) enables the rapid testing of large chemical libraries to identify "hits"—compounds that modulate the biological activity of a target, in this case, this compound or its intended molecular target. assaygenie.com The development of a robust and sensitive HTS assay is a critical step in discovering new chemical entities that may act as agonists, antagonists, or allosteric modulators. mdpi.comwashu.edu

Assays can be broadly categorized as target-based or cell-based. nih.govresearchgate.net

Target-based assays are biochemical assays that measure the direct interaction of a compound with a purified protein (e.g., a receptor or enzyme). nih.gov For example, if this compound binds to a nuclear receptor, a fluorescence polarization (FP) assay could be developed. nih.govresearchgate.net This technique measures the change in polarization of fluorescently labeled this compound when it is displaced from the receptor by a competing compound. nih.gov

Cell-based assays measure a functional response within a living cell, providing more physiologically relevant data. broadinstitute.orgbiotechnologia-journal.org A common approach is a reporter gene assay, where cells are engineered to express a reporter protein (e.g., luciferase) under the control of a responsive element. When this compound or a modulator activates the pathway, the reporter gene is expressed, producing a measurable signal (e.g., light). researchgate.net

The choice of assay format depends on the biological target and the desired outcome of the screen. All HTS assays are rigorously optimized and validated to ensure they are reproducible and have a suitable signal window and statistical robustness (e.g., Z'-factor) for screening large compound collections. nih.govnih.gov

| Assay Type | Principle | Primary Readout | Pros | Cons |

|---|---|---|---|---|

| Fluorescence Polarization (FP) | Measures displacement of a fluorescent ligand from its target protein. nih.gov | Change in polarized light | Homogeneous (no-wash), sensitive, good for binding studies. | Requires purified protein and a fluorescent probe; susceptible to light-scattering compounds. |

| Reporter Gene Assay | Measures transcriptional activation of a target pathway. researchgate.net | Luminescence or fluorescence | Cell-based (physiologically relevant), functional readout, high sensitivity. | Indirect measure of target engagement; potential for off-target effects. |

| TR-FRET Assay | Measures proximity-based energy transfer between a donor and acceptor fluorophore. | Ratio of acceptor/donor emission | Homogeneous, robust, low background signal. | Requires specifically labeled reagents (e.g., antibodies, proteins). |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure cellular changes (e.g., protein translocation). mdpi.com | Image-based phenotypic data | Provides multi-parameter, phenotypic data; can identify novel mechanisms. | Lower throughput, complex data analysis, higher cost. |

Quality Control and Impurity Profiling in Research Batches of this compound

The primary technique for purity assessment is High-Performance Liquid Chromatography (HPLC), typically with both ultraviolet (UV) and mass spectrometric (MS) detection. alwsci.com HPLC-UV is used to determine the purity of the main component as a percentage of the total peak area. HPLC-MS is used to identify the masses of any co-eluting or minor impurity peaks, providing clues to their identity (e.g., starting materials, reagents, by-products, or degradation products). alwsci.comresearchgate.net

Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.govalwsci.com Quantitative NMR (qNMR) can also be employed as a primary method to determine the absolute purity of a reference standard without the need for a pre-certified standard of the same compound. nih.gov

Impurity profiling involves the identification and quantification of each impurity above a certain threshold (e.g., 0.1%). This is critical because even small amounts of a highly active impurity could be responsible for the observed biological effects.

| Analytical Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC-UV | Purity Assessment | Peak area percentage of this compound and impurities. |

| LC-MS | Impurity Identification | Molecular weights of this compound and any impurities. researchgate.net |

| ¹H and ¹³C NMR | Structure Confirmation | Confirmation of the chemical structure of this compound. |

| Quantitative NMR (qNMR) | Absolute Purity Determination | Mass fraction purity of the this compound batch. nih.gov |

| FT-IR Spectroscopy | Functional Group Analysis | Confirmation of key chemical bonds and functional groups. ijrar.org |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, etc., to confirm empirical formula. |

Translational Research Perspectives and Future Avenues in Ambunol Research

Exploration of Novel Therapeutic Areas and Target Identification Beyond Current Focus for Ambunol

No research is available to identify current or potential new therapeutic areas for this compound.

Combination Strategies with Existing Research Compounds and Modalities for this compound

There are no published studies on the effects of combining this compound with other research compounds.

Formulation Research for Enhanced Delivery in Preclinical Systems (e.g., nanotechnology, targeted delivery systems) of this compound

Information on nanotechnology or other advanced delivery systems for this compound is not available.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

There is no literature detailing the use of genomics, proteomics, or metabolomics in the study of this compound.

Artificial Intelligence and Machine Learning Applications in this compound Discovery and Optimization

No documented applications of AI or machine learning in the research and development of this compound could be found.

Challenges and Opportunities in Preclinical Development of this compound-Based Agents

Without any preclinical data, a discussion of the challenges and opportunities for this compound-based agents cannot be conducted.

Ethical Considerations and Research Governance in Ambunol Studies

Ethical Guidelines for Animal Research Involving Ambunol

Preclinical research involving this compound, like any scientific investigation utilizing animal models, must adhere to stringent ethical guidelines. These guidelines are designed to ensure the humane treatment of animals and to promote the "Three Rs" principle: Replacement, Reduction, and Refinement.

Replacement: Researchers are ethically obligated to consider and use alternative methods to animal testing whenever possible. For this compound, this could involve in vitro studies using cell cultures or computer-based (in silico) modeling to predict its biological activity and potential toxicity.

Reduction: This principle dictates that researchers should design experiments to use the minimum number of animals necessary to obtain scientifically valid data. Statistical power analysis and careful experimental design are crucial in studies of this compound to avoid unnecessary animal use.

Refinement: This involves modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. For studies involving this compound, this would include the use of appropriate anesthesia and analgesia, as well as establishing humane endpoints to prevent prolonged suffering.

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethics committees play a critical role in overseeing all animal research involving this compound. These committees are responsible for reviewing and approving research protocols to ensure they comply with all relevant national and international regulations and ethical guidelines.

Data Integrity and Reproducibility in this compound Research

The credibility of any research on this compound hinges on the integrity and reproducibility of the data generated. Data integrity refers to the completeness, consistency, and accuracy of data throughout its lifecycle. To ensure data integrity in this compound research, laboratories should implement robust data management systems, including detailed record-keeping in laboratory notebooks, secure electronic data storage, and clear audit trails.

Reproducibility, the ability for an independent research team to obtain the same results by following the original study's methodology, is a cornerstone of the scientific method. For this compound research, this means that publications and reports should provide a transparent and detailed account of all experimental methods, including the synthesis and characterization of this compound, the specific animal models used, and the statistical analyses performed. The publication of null or negative results is also crucial for providing a balanced and comprehensive understanding of this compound's properties.

Intellectual Property and Patent Landscape for this compound and its Analogues

Intellectual property (IP) rights, particularly patents, are a critical component of the drug discovery and development process. A patent for this compound or its analogues would grant the inventor exclusive rights to make, use, and sell the invention for a limited period. This protection is essential to incentivize the significant financial investment required for research and development.

The patent landscape for this compound would involve several key considerations:

Novelty: To be patentable, this compound must be a new invention. This is determined by searching prior art, which includes existing patents and scientific publications.

Non-obviousness: The invention must not be obvious to a person with ordinary skill in the relevant scientific field.

Utility: The patent application must describe a specific and credible use for this compound.

The patenting of this compound analogues—compounds with a similar chemical structure—is also a common strategy to broaden IP protection and cover potential backup compounds. A thorough analysis of the patent landscape is crucial for any organization involved in the research and development of this compound to avoid infringement and to inform strategic decisions.

Regulatory Science Aspects for Preclinical Research Data Submission Related to this compound

Before this compound could be tested in humans, a comprehensive package of preclinical research data would need to be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). This submission, often in the form of an Investigational New Drug (IND) application, must provide sufficient evidence to support the compound's safety for initial clinical trials.

Key regulatory science aspects for the preclinical data submission for this compound would include:

Pharmacology: Data demonstrating the biological activity and mechanism of action of this compound.

Toxicology: A thorough assessment of the potential toxic effects of this compound, including studies on acute and chronic toxicity, genotoxicity, and carcinogenicity. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data.

Chemistry, Manufacturing, and Controls (CMC): Detailed information on the synthesis, purification, and characterization of this compound to ensure its identity, purity, and stability.

Regulatory agencies provide detailed guidance documents that outline the specific preclinical data required for different types of therapeutic agents. Adherence to these guidelines is essential for a successful regulatory submission.

Collaborative Research Frameworks and International Standards in this compound Studies

The scientific investigation of a novel compound like this compound often benefits from collaborative research frameworks that bring together expertise and resources from different institutions and countries. Such collaborations can accelerate the pace of research and development.

International standards play a vital role in ensuring the consistency and comparability of data generated in different laboratories around the world. For this compound research, adherence to international standards would be important in several areas:

Chemical Nomenclature and Structure: Using standardized nomenclature, such as that provided by the International Union of Pure and Applied Chemistry (IUPAC), ensures clear communication about the chemical identity of this compound.

Preclinical Study Guidelines: Following internationally recognized guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), facilitates the mutual acceptance of data by regulatory authorities in different regions.

Data Sharing and Transparency: Adhering to principles of open science, where appropriate, can foster collaboration and avoid unnecessary duplication of research efforts.

By embracing collaborative frameworks and adhering to international standards, the global research community can work together more effectively to explore the potential of compounds like this compound.

Q & A

Q. Basic

- Informed consent : Disclose risks, benefits, and study objectives explicitly in the survey or consent form .

- Anonymity : Ensure data cannot trace back to individuals; use coded identifiers .

- Institutional Review Board (IRB) approval : Submit protocols for ethical review, addressing participant selection criteria and data access restrictions .

How can the PICOT framework structure research questions for this compound’s therapeutic outcomes?

Q. Basic

- Population : Define the cohort (e.g., "adults with Stage II hypertension").

- Intervention : Specify this compound dosage/formulation.

- Comparison : Use placebo or standard therapy.

- Outcome : Quantify endpoints (e.g., blood pressure reduction).

- Time : Define study duration .

Example: "In adults with Stage II hypertension (P), does 50 mg/day this compound (I) compared to losartan (C) reduce systolic blood pressure (O) over 12 weeks (T)?" .

What statistical methods resolve contradictions in this compound’s mechanism-of-action studies?

Q. Advanced

- Meta-analysis : Pool data from independent studies to identify trends, using heterogeneity tests (e.g., I² statistic) .

- Sensitivity analysis : Test if results hold under varying assumptions (e.g., exclusion of outlier datasets) .

- Pathway analysis : Integrate omics data (e.g., transcriptomics) to contextualize conflicting biochemical results .

Which advanced statistical approaches are suitable for this compound’s dose-response analysis?

Q. Advanced

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data .

- ANOVA with post-hoc tests : Compare multiple dose groups while controlling family-wise error rates .

- Bayesian hierarchical modeling : Account for variability across experimental replicates or cohorts .

How should variables be controlled in this compound toxicity assays?

Q. Basic

- Environmental factors : Standardize temperature, humidity, and light exposure in in vivo studies .

- Biological variability : Use age-/sex-matched animal cohorts or isogenic cell lines .

- Pharmacokinetic confounders : Monitor plasma concentrations to distinguish toxicity from bioavailability issues .

What methodologies apply hermeneutic analysis to phenomenological studies of this compound’s side effects?

Q. Advanced

- Qualitative coding : Thematically categorize patient interviews or survey responses about subjective experiences (e.g., dizziness) .

- Iterative reflection : Reconcile emergent themes with existing literature to refine hypotheses .

- Triangulation : Cross-validate findings with quantitative data (e.g., adverse event rates) .

How can data integrity be maintained in longitudinal this compound studies?

Q. Basic

- Blinding : Mask researchers/participants to treatment groups to reduce bias .

- Audit trails : Log all data modifications with timestamps and user IDs .

- Replication : Validate key findings in independent cohorts or labs .

What integrative approaches combine omics data with this compound pharmacokinetics?

Q. Advanced

- Pharmacometabolomics : Correlate metabolite profiles with this compound clearance rates using LC-MS/MS .

- Systems pharmacology modeling : Build mechanistic models linking genomic variants (e.g., CYP450 polymorphisms) to drug exposure .

- Multi-omics regression : Identify biomarkers predicting efficacy/toxicity via LASSO or ridge regression .

How can experimental parameters be optimized for this compound’s in vitro assays?

Q. Advanced

- Response Surface Methodology (RSM) : Use factorial designs to optimize variables (e.g., pH, incubation time) .

- High-throughput screening : Automate dose-ranging studies to identify IC₅₀ values efficiently .

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) for assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.